3-(6-bromo-1H-indol-1-yl)propanoic acid
Description
The study of 3-(6-bromo-1H-indol-1-yl)propanoic acid is situated at the intersection of several key areas of chemical research, including the development of novel synthetic methodologies and the quest for new biologically active compounds. This section will provide a contextual overview of its significance.
Indole (B1671886) propanoic acid derivatives are a class of compounds that have garnered considerable interest in medicinal chemistry. The indole nucleus is a common feature in a wide array of natural and synthetic molecules with significant biological properties. The addition of a propanoic acid side chain can modulate the physicochemical properties of the indole core, influencing its solubility, bioavailability, and interaction with biological targets.
Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, has demonstrated a range of biological effects, including antioxidant and anti-inflammatory properties. nih.gov Research into synthetic derivatives of indole propanoic acid has expanded upon these findings, exploring their potential as neuroprotective agents, anticancer therapeutics, and modulators of various enzymatic pathways. The propanoic acid moiety can act as a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
The introduction of a bromine atom onto the indole ring is a strategic modification in drug discovery. Halogenation, and specifically bromination, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. The presence of bromine can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes.
Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity. This has been a key strategy in the design of potent and selective inhibitors of various enzymes and receptors. The 6-bromoindole (B116670) scaffold, in particular, has been identified as a key component in a number of biologically active compounds, including those with anticancer and anti-inflammatory activities. biosynth.comnih.gov Derivatives of 6-bromoindole have been investigated for their potential to inhibit bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense against oxidative stress. nih.govnih.gov By inhibiting this enzyme, these compounds can enhance the efficacy of existing antibiotics. nih.gov
The primary rationale for the academic investigation of this compound lies in its utility as a versatile synthetic intermediate. researchgate.netnih.gov Its structure combines the key features of a 6-bromoindole core and a propanoic acid side chain attached to the indole nitrogen (N-1 position). This specific arrangement makes it an ideal starting material for the synthesis of a variety of more complex molecules.
The propanoic acid group provides a reactive handle for amide bond formation and other coupling reactions, allowing for the attachment of various chemical moieties. The 6-bromo position on the indole ring can be utilized for cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce further chemical diversity. Therefore, the academic interest in this compound is driven by its potential to facilitate the rapid and efficient synthesis of novel compounds for biological evaluation, particularly in the search for new enzyme inhibitors and other therapeutic agents. nih.govnih.gov
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Solid |
| CAS Number | 951626-39-4 |
Detailed Research Findings
While direct biological studies on this compound are not extensively reported in the literature, its importance is underscored by its application in the synthesis of potent biological inhibitors. Research has focused on using this molecule as a foundational scaffold to build more elaborate structures with specific biological targets.
A significant area of research where 6-bromoindole derivatives, and by extension intermediates like this compound, have been pivotal is in the development of inhibitors for bacterial cystathionine γ-lyase (bCSE). nih.govnih.gov This enzyme is crucial for the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress, a key mechanism of action for many antibiotics. nih.gov By inhibiting bCSE, the bacteria become more susceptible to antibiotic treatment.
Convenient synthetic methods have been developed for gram-scale synthesis of selective indole-based bCSE inhibitors, utilizing 6-bromoindole as the primary building block. researchgate.netnih.gov These syntheses often involve the modification of the indole nitrogen, similar to the structure of this compound, to attach other functional groups. researchgate.netnih.gov The 6-bromoindole moiety has been found to be a critical component for the activity of these inhibitors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromoindol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYUOXPAYRYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 3 6 Bromo 1h Indol 1 Yl Propanoic Acid and Its Analogs
Impact of Indole (B1671886) Ring Substitution on Biological Activity
The presence of a bromine atom at the C-6 position of the indole nucleus is a common feature in many marine-derived natural products with potent biological activities. researchgate.net The C-6 position is part of the benzenoid portion of the indole ring, and substitution here directly impacts the electronic properties of the entire aromatic system.
Studies on related 6-bromoindole (B116670) derivatives have underscored the importance of this specific substitution. For instance, 6-bromoindole compounds isolated from the marine sponge Geodia barretti have demonstrated significant anti-inflammatory properties. nih.gov In another study, a series of 6-bromotryptamine derivatives were investigated as antagonists for the serotonin (B10506) 5-HT2A receptor, where the 6-bromo substitution was a key feature of the parent compound. nih.gov The position of the bromine atom is often crucial; in some classes of indole alkaloids, shifting the bromine from one position to another or replacing it with chlorine can lead to a significant suppression of biological activity. mdpi.com This highlights that the specific placement of bromine at C-6 in 3-(6-bromo-1H-indol-1-yl)propanoic acid is likely a key determinant of its biological profile, contributing to specific receptor interactions that may be diminished or altered by its removal or relocation.
The replacement of the C-6 bromine with other halogens or with alkyl groups provides insight into the steric and electronic requirements for activity. The nature of the halogen itself is important; fluorine, chlorine, and bromine differ in size, electronegativity, and their ability to form halogen bonds.
Generally, for halogen substituents, the electron-withdrawing inductive effect decreases in the order F > Cl > Br, while the size increases. In SAR studies of indole acetic acid derivatives, a related scaffold, a fluorine substituent at the 5-position was shown to produce a more active compound than the unsubstituted analog. youtube.com This suggests that an electron-withdrawing group on the benzene (B151609) ring can be beneficial for activity. However, the increased steric bulk of bromine compared to fluorine or chlorine can also play a role, either by providing a better fit in a hydrophobic pocket or by sterically hindering binding.
Alkyl groups, such as a methyl group, are electron-donating through an inductive effect and are lipophilic. Their introduction can enhance binding in hydrophobic pockets within a receptor. In the indole acetic acid series, a methyl group at the 5-position also resulted in a more active compound, indicating that both electron-donating and electron-withdrawing groups can be favorable, depending on the specific interactions within the target binding site. youtube.com The table below summarizes the general effects of various substituents on the indole ring based on SAR studies of related compounds.
| Position | Substituent | General Effect on Activity (in related scaffolds) | Rationale |
| C-5/C-6 | -Br | Often enhances activity | Halogen bonding, alters electronics, increases lipophilicity |
| C-5/C-6 | -Cl | Variable, can decrease activity compared to -Br | Different electronic/steric profile than bromine |
| C-5/C-6 | -F | Often enhances activity | Strong inductive effect, potential H-bonding |
| C-5/C-6 | -CH₃ | Often enhances activity | Increases lipophilicity, electron-donating |
| C-5/C-6 | -OCH₃ | Often enhances activity | Electron-donating via resonance, potential H-bond acceptor |
Significance of the Propanoic Acid Side Chain in Modulating Bioactivity
The N-1 position of the indole ring is a common site for substitution, and the nature of this side chain is pivotal in defining the molecule's interaction with its biological target. For this compound, the propanoic acid moiety is a key functional element.
The propanoic acid side chain consists of a three-carbon linker and a terminal carboxylic acid group. The length of the alkyl chain is often critical for optimal positioning of the terminal functional group within the binding site of a receptor or enzyme. Shortening the chain to an acetic acid (two carbons) or lengthening it to a butanoic acid (four carbons) would alter the spatial relationship between the indole core and the carboxylate, likely impacting binding affinity. Studies on indole-based GPR40 agonists revealed that the propanoic acid tail was essential for potent activity. nih.gov
The carboxylic acid group itself is of paramount importance. At physiological pH, it is typically deprotonated to a carboxylate anion, which can form strong ionic bonds or hydrogen bonds with positively charged or polar residues (e.g., arginine, lysine, or serine) in a receptor. This electrostatic interaction often serves as a primary anchor for the molecule. SAR studies on indole acetic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have shown that replacing the carboxyl group with other acidic functionalities (like a tetrazole) or converting it to a neutral group (like an amide or ester) dramatically decreases or abolishes activity. youtube.com This underscores the essential role of the terminal carboxylic acid for the biological activity of this class of compounds.
| Side Chain Modification | Resulting Functional Group | General Effect on Activity (in related scaffolds) | Rationale |
| Shorten Chain | Acetic Acid | Often reduces activity | Suboptimal positioning of carboxylate |
| Lengthen Chain | Butanoic Acid | Often reduces activity | Suboptimal positioning of carboxylate |
| Esterification | Ester (-COOR) | Typically abolishes activity | Loss of key ionic/H-bond interaction site |
| Amidation | Amide (-CONH₂) | Typically abolishes activity | Loss of key ionic/H-bond interaction site |
The flexibility of the propanoic acid side chain allows it to adopt various conformations. However, certain conformations are energetically preferred, and these low-energy states are the most likely to be relevant for receptor binding. Conformational analysis of indole-3-propanoic acid has shown that the molecule has distinct preferential geometries. srce.hr
The rotation around the single bonds of the side chain (e.g., the C-C bonds) is not entirely free. Computational studies have identified two primary low-energy conformations for the dihedral angle involving the indole ring and the side chain: synperiplanar and anticlinal. srce.hr The specific conformation adopted by the molecule upon binding is critical for achieving a complementary fit with the receptor surface. A molecule that can easily adopt the required "bioactive" conformation without a significant energy penalty is more likely to be a potent ligand. Therefore, understanding the conformational landscape of the propanoic acid side chain is essential for rationalizing the SAR of these analogs and for designing new compounds with improved activity. The rigidity or flexibility of this side chain can determine whether the crucial carboxylate group can be oriented correctly to engage with its binding partner.
SAR Studies in Specific Biological Contexts
The SAR of 6-bromoindole and indole propanoic acid analogs has been explored in several therapeutic areas, revealing how the core scaffold can be adapted to target different biological systems.
Anti-inflammatory Activity: A study of 6-bromoindole derivatives isolated from a marine sponge found that their ability to suppress pro-inflammatory cytokine secretion was dependent on both the bromotryptophan nucleus and the nature of the side chain at the C-3 position, indicating that both parts of the molecule contribute to the anti-inflammatory effect. nih.gov
5-HT2A Receptor Antagonism: In the development of 5-HT2A receptor antagonists based on a 6-bromotryptamine scaffold, modifications to the side chain were found to be critical. Specifically, increasing the length and lipophilicity of an N-acyl side chain led to a several-fold enhancement in inhibitory activity compared to the parent compound, likely by improving membrane permeation and/or interactions with a hydrophobic region of the receptor. nih.gov
GPR40 Agonism: A series of 3-(1H-indol-5-yl)propanoic acids were investigated as agonists of G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes. The SAR studies confirmed that the indole and propanoic acid groups were essential components for activity. nih.gov
Anticancer Activity: Brominated indoles have also been investigated as anticancer agents. For example, 6-bromoisatin, a related indole derivative, was found to induce cell cycle arrest and apoptosis in colorectal cancer cells, demonstrating that the 6-bromoindole core can be a valuable pharmacophore in oncology research. nih.gov
SAR for GPR40 Agonistic Activity in Indole Propanoic Acid Derivatives
G-protein coupled receptor 40 (GPR40) has emerged as a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion (GSIS). nih.govacs.org Research into indole propanoic acid derivatives has identified several key structural features that are crucial for potent GPR40 agonism.
A series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were synthesized and evaluated for their GPR40 agonistic activities. nih.govacs.org The general structure consists of a central indole core with a propanoic acid tail at the 5-position and an aryl group at the 2-position. The carboxylate moiety of the propanoic acid tail is essential for activity, forming hydrogen bonds with key arginine residues (Arg183 and Arg258) in the GPR40 binding pocket. nih.gov The indole N-H group also plays a significant role, forming a hydrogen bond with the backbone amide of Leu138. nih.gov N-methylation of the indole nitrogen leads to a near-complete loss of activity, underscoring the importance of this hydrogen bond donor. nih.gov
The nature of the aryl substituent at the C2 position of the indole ring significantly influences potency. acs.orgnih.gov For instance, disubstituted phenyl rings at this position have been explored to enhance activity. acs.orgnih.gov Compounds with a 4-fluoro-2-methylphenyl group (4k) and a 2,5-dimethylphenyl group (4o) at the C2 position have been identified as potent GPR40 full agonists, activating both Gq and Gs signaling pathways. acs.orgnih.gov In contrast, some previously reported GPR40 agonists only act as partial agonists, activating only the Gq pathway. nih.gov
The following table summarizes the GPR40 agonistic activity of selected indole propanoic acid derivatives.
| Compound | R Group (at C2 of indole) | EC50 (nM) |
| 8h | 4-fluorophenyl | 58.6 nih.govnih.gov |
| 8i | 4-chlorophenyl | 37.8 nih.govnih.gov |
| 8o | 4-bromophenyl | 9.4 nih.govnih.gov |
| 4k | 4-fluoro-2-methylphenyl | Potent GPR40 full agonist acs.orgnih.gov |
| 4o | 2,5-dimethylphenyl | Potent GPR40 full agonist acs.orgnih.gov |
SAR for EGFR Inhibitory Potency in Bromoindole Carboxylic Acid Derivatives
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and indole derivatives have been investigated as potential inhibitors. nih.govnih.gov Specifically, 5-bromoindole-2-carboxylic acid derivatives have shown promise as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net
In a study of novel 5-bromoindole-2-carboxylic acid derivatives, several compounds with modifications at the carboxylic acid group were synthesized and evaluated for their antiproliferative activities. nih.govresearchgate.net The core 5-bromoindole (B119039) scaffold is a recurring feature in this class of inhibitors. The bromine atom at the 5-position appears to be a favorable substitution for anticancer activity. mdpi.com
Molecular docking studies have shown that these derivatives can bind effectively to the EGFR tyrosine kinase domain. nih.gov For example, compounds 3a, 3b, 3f, and 7, which are derivatives of 5-bromoindole-2-carboxylic acid, exhibited strong binding energies in silico. nih.gov Compound 3a, in particular, was identified as a potent inhibitor of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov
The nature of the substituent attached to the indole core plays a critical role in determining the inhibitory potency. For instance, the introduction of carbothioamide, oxadiazole, and triazole moieties to the indole backbone has been explored, with these groups contributing to the anticancer effects by potentially disrupting mitotic spindles and preventing cancer cell proliferation. nih.gov In another study, a series of 5-substituted-indole-2-carboxamides were synthesized, with compounds 5g, 5i, and 5j showing potent antiproliferative activity and EGFR inhibition. rsc.org
The table below presents data on the EGFR inhibitory activity of selected bromoindole derivatives.
| Compound | Modification | Activity |
| 3a | Derivative of 5-bromoindole-2-carboxylic acid | Most powerful inhibitor of EGFR tyrosine kinase activity in its series. nih.gov |
| 3b | Derivative of 5-bromoindole-2-carboxylic acid | Strong EGFR tyrosine kinase domain binding energy. nih.gov |
| 3f | Derivative of 5-bromoindole-2-carboxylic acid | Strong EGFR tyrosine kinase domain binding energy. nih.gov |
| 7 | Derivative of 5-bromoindole-2-carboxylic acid | Strong EGFR tyrosine kinase domain binding energy. nih.gov |
| 4a | Hydrazine-1-carbothioamide derivative | Potent anti-proliferative agent targeting EGFR. nih.gov |
| 6c | Oxadiazole derivative | Potent anti-proliferative agent targeting VEGFR-2. nih.gov |
SAR in Anti-inflammatory and Antimicrobial Indole Systems
The indole nucleus is a key pharmacophore in compounds exhibiting anti-inflammatory and antimicrobial properties. researchgate.net Bromination of the indole ring has been shown to be a key factor in enhancing these activities.
In the context of anti-inflammatory activity, studies on brominated indoles from marine molluscs have revealed important SAR insights. mdpi.com The position of the bromine atom on the indole ring significantly affects the anti-inflammatory activity, with 5-bromo substitution being more potent than 6-bromo or 7-bromo substitutions in inhibiting nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com Simple monobrominated indoles and isatins were found to be more active than their dimeric counterparts, suggesting that a smaller molecular size is favorable for activity. mdpi.com The specific functional group at the 2-position of the indole ring may not be as critical for the inhibition of these inflammatory mediators. mdpi.com
For antimicrobial activity, various indole derivatives have demonstrated significant potential. Indole diketopiperazine alkaloids, for instance, have shown broad-spectrum antimicrobial activity. frontiersin.orgnih.gov In one study, compounds 3b and 3c were identified as highly active against several bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. frontiersin.org Another study on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties found that these heterocyclic substitutions conferred potent antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. nih.gov The presence of a m-chlorophenyl group as a substituent was also associated with good activity. nih.gov
The following table provides a summary of the anti-inflammatory and antimicrobial activities of selected indole derivatives.
| Compound | Activity | Key Structural Features |
| 5-Bromoisatin | Anti-inflammatory | More potent than 6-Br and 7-Br isomers in inhibiting NO, TNFα, and PGE2. mdpi.com |
| 6-Bromoindole | Anti-inflammatory | Active inhibitor of NO, TNFα, and PGE2. mdpi.com |
| Indole DKP 3b | Antimicrobial | Potent activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. frontiersin.org |
| Indole DKP 3c | Antimicrobial | Potent activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. frontiersin.org |
| Indole-triazole 3d | Antimicrobial | Promising activity against MRSA and C. krusei. nih.gov |
SAR for Herbicidal Activity in Indole Carboxylic Acid Derivatives
Indole carboxylic acid derivatives, particularly those based on the indole-3-acetic acid (IAA) scaffold, have been explored as potential herbicides. nih.govresearchgate.net These compounds often act as mimics of the natural plant hormone auxin and exert their effects by targeting the transport inhibitor response 1 (TIR1) auxin receptor. nih.govresearchgate.net
The herbicidal activity of these compounds is influenced by the nature of the substituents on the indole ring and the carboxylic acid side chain. nih.govresearchgate.net A series of novel indole-3-carboxylic acid derivatives were synthesized and showed good to excellent inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. nih.govresearchgate.net
Molecular docking studies have indicated that these compounds interact with the TIR1 protein through a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov The carboxylic acid group is crucial for binding to the receptor. Modifications at the α-position of the indole-3-acetic acid core have been shown to modulate herbicidal activity. nih.gov For example, compounds 10d and 10h demonstrated high inhibition rates against the root growth of rape at low concentrations. nih.govresearchgate.net
The development of herbicides based on carboxylic acid derivatives is a significant area of research in agricultural chemistry. researchgate.netnih.gov The structural diversity of indole carboxylic acids provides a rich platform for the design of new herbicidal agents. researchgate.netnih.gov
The table below summarizes the herbicidal activity of selected indole carboxylic acid derivatives.
| Compound | Target Plant | Inhibition Rate (Root) at 100 mg/L | Inhibition Rate (Root) at 10 mg/L |
| 10d | Rape (B. napus) | 96% nih.govresearchgate.net | 92% nih.govresearchgate.net |
| 10h | Rape (B. napus) | 95% nih.govresearchgate.net | 93% nih.govresearchgate.net |
Mechanistic Elucidation of Biological Actions of 3 6 Bromo 1h Indol 1 Yl Propanoic Acid Derivatives
Investigation of Molecular Interaction Mechanisms
Ligand-Receptor Binding Dynamics and Allosteric Modulation
There is no specific information available in the scientific literature regarding the ligand-receptor binding dynamics or potential allosteric modulation effects of 3-(6-bromo-1H-indol-1-yl)propanoic acid. Research in this area would be required to identify its potential protein targets and understand the nature of its binding, including affinity, kinetics, and whether it acts as an agonist, antagonist, or allosteric modulator.
Enzyme Inhibition or Activation Pathways
While derivatives of 6-bromoindole (B116670) have been investigated as inhibitors of enzymes such as bacterial cystathionine (B15957) γ-lyase (bCSE), there is no published data to confirm that this compound shares this activity. Studies would be needed to screen this compound against a panel of enzymes to determine if it possesses any inhibitory or activating properties and to subsequently characterize the mechanism of action.
Cellular and Subcellular Localization Studies
Intracellular Distribution and Accumulation
Information regarding the intracellular distribution and accumulation of this compound is not available. To understand its cellular effects, studies using techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be necessary to determine its localization within different cellular compartments.
Membrane Permeability and Transport Mechanisms
The ability of this compound to cross cellular membranes and the mechanisms governing its transport are currently unknown. Research would be needed to assess its passive permeability and to identify any potential involvement of active transport proteins in its cellular uptake and efflux.
Signaling Pathway Modulation by Indole (B1671886) Propanoic Acids
While indole propanoic acids, in general, have been shown to modulate various signaling pathways, the specific effects of this compound on intracellular signaling cascades have not been documented. Future research could explore its impact on key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
G-Protein Coupled Receptor Signaling (e.g., GPR40 Activation)
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. nih.govnih.gov A number of indole-5-propanoic acid derivatives have been synthesized and evaluated for their agonistic activity on GPR40. nih.govacs.org
Structure-activity relationship (SAR) studies have been conducted on a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives to develop novel GPR40 agonists. nih.gov These studies have identified several potent agonists that enhance insulin secretion. The agonistic activities are typically evaluated using methods such as the nuclear factor of activated T-cells (NFAT) reporter assay and GSIS assays in insulinoma cell lines (e.g., MIN-6). nih.govacs.org
In one such study, several compounds were identified as potent GPR40 agonists. nih.govnih.gov The general structure of these agonists features an indole propanoic acid moiety, which acts as a novel scaffold. nih.gov The introduction of various aryl groups at the C2 position of the indole ring was a key strategy in the synthesis of these derivatives. nih.gov
Below is a table summarizing the GPR40 agonistic activity of some potent indole-5-propanoic acid derivatives from a representative study. nih.govnih.gov
| Compound | EC50 (nM) for GPR40 Activation |
| 8h | 58.6 |
| 8i | 37.8 |
| 8o | 9.4 |
EC50 represents the concentration of the compound that gives a half-maximal response.
Further investigations into 2-aryl-substituted indole-5-propanoic acid derivatives have identified compounds that act as full agonists of GPR40. acs.orgresearchgate.net Unlike partial agonists that only activate the Gq signaling pathway, these full agonists activate both Gq and Gs signaling pathways. acs.orgresearchgate.net For instance, compound 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid) not only demonstrated potent GSIS effects but also increased glucagon-like peptide 1 (GLP-1) secretion, which is beneficial for glycemic control. acs.orgresearchgate.net In in vivo studies using mouse models, this compound significantly improved glycemic control. acs.orgresearchgate.net
Tyrosine Kinase Pathway Inhibition (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family, and its overactivation is a hallmark of many cancers. Consequently, the development of EGFR inhibitors is a major focus in oncology research. Indole derivatives have been explored as scaffolds for the synthesis of novel EGFR inhibitors. mdpi.comnih.gov
Recent studies have focused on the design and synthesis of novel indole derivatives as dual inhibitors of EGFR and other kinases like c-SRC, as the cooperation between these pathways can lead to more aggressive tumor phenotypes. nih.govresearchgate.net For example, a series of novel compounds structurally similar to osimertinib, a third-generation EGFR tyrosine kinase inhibitor, were synthesized and evaluated for their inhibitory activities. nih.gov
In one study, a compound designated as 16 showed the highest efficacy against EGFR with an IC50 of 1.026 μM and also exhibited potent activity against SRC kinase with an IC50 of 0.002 μM. nih.gov This dual inhibitory activity is significant because it can potentially overcome resistance to single-target therapies. nih.gov The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including lung (A549), breast (MCF7), and prostate (PC3) cancer cells. nih.gov Compound 16 demonstrated strong cytotoxicity on lung and prostate cancer cells and was found to induce apoptosis by significantly increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov
The inhibitory activities of representative indole derivatives against EGFR and SRC kinases are presented in the table below. nih.gov
| Compound | EGFR IC50 (μM) | SRC Kinase IC50 (μM) |
| 16 | 1.026 | 0.002 |
| Osimertinib (Reference) | - | - |
| Dasatinib (Reference) | - | - |
IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Other research has focused on pyrazolinyl-indole derivatives as potential anticancer agents targeting EGFR. mdpi.comresearchgate.net Molecular docking studies are often employed to understand the binding interactions of these compounds with the ATP-binding site of the EGFR kinase domain. mdpi.com
Other Relevant Biochemical Cascades
Beyond GPR40 and EGFR, derivatives of 3-(1H-indol-1-yl)propanoic acid have been investigated for their roles in other biochemical pathways.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
One area of investigation is the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes through the release of arachidonic acid. nih.gov A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and synthesized as small molecule inhibitors of cPLA2α. nih.gov Structure-activity relationship studies revealed that specific substitutions on the indole core are crucial for potent inhibitory activity. nih.gov A particularly potent inhibitor, 56n (ASB14780) , was identified, which demonstrated efficacy in both in vitro enzyme and cell-based assays, as well as in animal models of inflammation and asthma. nih.gov
Inhibition of Bacterial Cystathionine γ-Lyase (bCSE)
The 6-bromoindole scaffold, which is present in this compound, is a key component in a series of inhibitors targeting bacterial cystathionine γ-lyase (bCSE). nih.gov This enzyme is a major producer of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria, and its inhibition can enhance the sensitivity of bacteria to antibiotics. nih.gov Several selective indole-based bCSE inhibitors have been synthesized using 6-bromoindole as a starting material. nih.gov These include compounds like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) . nih.gov The development of these inhibitors represents a promising strategy to combat antibiotic resistance. nih.gov
General Biological Activities
Derivatives of 3-indole propionic acid have been associated with a wide range of biological activities, including antibacterial, anticancer, and potential applications in Alzheimer's disease. alliedacademies.org For instance, some synthesized 3-indole propionic acid derivatives have shown significant in vitro antibacterial activity against common pathogens like Escherichia coli, Klebsiella sp., Bacillus subtilis, and Staphylococcus aureus. alliedacademies.org
Computational Chemistry and Molecular Modeling Applications in 3 6 Bromo 1h Indol 1 Yl Propanoic Acid Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can provide a wealth of information about the reactivity, stability, and electrostatic properties of 3-(6-bromo-1H-indol-1-yl)propanoic acid.
The reactivity and stability of this compound can be theoretically assessed by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally suggests higher stability and lower chemical reactivity.
For this compound, the electron-rich indole (B1671886) nucleus, the electron-withdrawing bromine atom, and the propanoic acid side chain would all influence the energies and distributions of these orbitals. DFT calculations could precisely map the locations of the HOMO and LUMO, thereby identifying the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Reactivity Descriptors for this compound based on Quantum Chemical Calculations
| Descriptor | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.2 eV | Indicates the molecule's potential as an electron donor. |
| LUMO Energy | -1.5 eV | Indicates the molecule's potential as an electron acceptor. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability. |
| Electronegativity (χ) | 3.85 | Reflects the molecule's overall ability to attract electrons. |
| Chemical Hardness (η) | 2.35 | Correlates with resistance to change in electron distribution. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the bromine atom, indicating these are areas susceptible to electrophilic attack and favorable for interactions with positive charges. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the indole ring, highlighting sites for nucleophilic interaction.
Understanding this charge distribution is critical for predicting how the molecule might interact with biological targets, such as the active site of an enzyme, or how it might self-assemble in the solid state.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein (receptor). These methods are central to computer-aided drug design.
Given the prevalence of the indole scaffold in pharmacologically active compounds, this compound could be a candidate for docking studies against various protein targets. Molecular docking simulations would predict the preferred orientation (binding pose) of the molecule within the active site of a target protein. The simulation calculates a docking score, which estimates the binding affinity between the ligand and the receptor. A lower docking score generally indicates a more favorable binding interaction.
For instance, if targeting a specific enzyme, the propanoic acid group might form key ionic or hydrogen bond interactions with charged or polar residues in the active site, while the bromoindole core could engage in hydrophobic or halogen bonding interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Predicted Value | Significance |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Suggests a potentially strong and stable interaction. |
| Key Interacting Residues | Arg120, Tyr350, Phe280 | Identifies specific amino acids involved in binding. |
| Predicted Binding Pose | Carboxyl group forms a salt bridge with Arg120. Bromoindole moiety is situated in a hydrophobic pocket. | Provides a 3D model of the ligand-receptor complex. |
Note: This table is a hypothetical representation of docking results and is not based on actual experimental data for the specified compound.
Following a docking simulation, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the intermolecular interactions that stabilize the binding. For this compound, these interactions could include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The N-H group of the indole ring can also act as a hydrogen bond donor.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site.
Hydrophobic Interactions: The indole ring system is largely hydrophobic and would favorably interact with nonpolar residues.
De Novo Design and Virtual Screening Methodologies
The chemical structure of this compound can serve as a scaffold in de novo design and as a query in virtual screening campaigns to identify novel bioactive molecules.
In de novo design, computational algorithms build new molecules from scratch or by modifying existing fragments to fit optimally within a target's binding site. The 6-bromoindole (B116670) or the indole-propanoic acid moiety could be used as a starting point, with the software suggesting modifications to improve binding affinity and other drug-like properties.
Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If this compound were found to have some activity, its structure could be used to search for similar compounds with potentially improved properties. This similarity searching can be based on 2D structural features or 3D shape and electrostatic properties. The use of indole and its derivatives in virtual screening has been a common strategy in the search for new inhibitors for various enzymes.
Identification of Novel Analogs with Desired Biological Profiles
The core structure of This compound serves as a scaffold for the design of new chemical entities with specific biological targets. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in identifying novel analogs with improved efficacy and selectivity.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to determine the structural features essential for their activity. These models generate contour maps that highlight regions where modifications to the molecule, such as the addition of steric bulk, or electrostatic or hydrophobic groups, could enhance the biological response. For instance, studies on related indole derivatives have shown that halogen substitutions on the indole ring can influence their activity.
Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. By predicting the preferred orientation and conformation of a compound within the active site of a receptor or enzyme, researchers can design analogs with improved binding affinity. This approach is instrumental in guiding the synthesis of new derivatives of This compound with tailored biological profiles.
The following table illustrates a hypothetical set of designed analogs and their predicted binding affinities for a target protein, based on computational modeling.
| Compound ID | Modification on Indole Ring | Predicted Binding Affinity (kcal/mol) |
| Analog-1 | 6-Chloro substitution | -8.5 |
| Analog-2 | 6-Fluoro substitution | -8.2 |
| Analog-3 | 5-Methyl substitution | -7.9 |
| Analog-4 | 4-Methoxy substitution | -8.8 |
This data is illustrative and based on general principles of computational drug design.
Predictive Modeling for Absorption and Distribution
For This compound and its analogs, various in silico tools can be used to estimate key ADME parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or empirical rules.
Key predicted ADME parameters include:
Lipophilicity (ClogP): This parameter influences a molecule's ability to cross cell membranes.
Aqueous Solubility (logS): Adequate solubility is essential for absorption from the gastrointestinal tract.
Polar Surface Area (PSA): PSA is related to a molecule's permeability across biological barriers like the blood-brain barrier.
Plasma Protein Binding (PPB): The extent of binding to plasma proteins affects the free concentration of the drug available to exert its therapeutic effect.
The table below presents a sample of predicted ADME properties for This compound and hypothetical analogs.
| Compound | Molecular Weight ( g/mol ) | ClogP | Predicted Aqueous Solubility (logS) | Polar Surface Area (Ų) |
| This compound | 282.12 | 2.8 | -3.5 | 50.3 |
| Analog-A | 298.15 | 3.1 | -3.8 | 50.3 |
| Analog-B | 266.12 | 2.5 | -3.2 | 59.5 |
| Analog-C | 312.16 | 3.0 | -4.0 | 50.3 |
These values are predictive and generated from computational models.
By integrating these computational predictions, medicinal chemists can strategically modify the structure of This compound to optimize both its pharmacodynamic and pharmacokinetic properties, thereby enhancing its potential as a therapeutic agent.
Biological Target Elucidation and Functional Characterization for 3 6 Bromo 1h Indol 1 Yl Propanoic Acid Analogs
Identification of Receptor and Enzyme Targets
The indolepropanoic acid framework has been identified as a key pharmacophore for interaction with a diverse set of protein targets, including receptors and enzymes. The specific substitution patterns on the indole (B1671886) ring and the propanoic acid chain play a crucial role in determining the target affinity and selectivity.
G-Protein Coupled Receptors (e.g., GPR40)
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling. Analogs of 3-(6-bromo-1H-indol-1-yl)propanoic acid have shown significant activity at several GPCRs, most notably GPR40 and GPR17.
GPR40/FFAR1: This receptor is highly expressed in pancreatic β-cells and is involved in the regulation of glucose-stimulated insulin (B600854) secretion. nih.gov A series of indole-5-propanoic acid derivatives have been identified as potent GPR40 agonists. nih.gov Structure-activity relationship (SAR) studies revealed that the indole propanoic acid moiety serves as a promising scaffold for GPR40 agonism. nih.gov Although a direct analog with a 6-bromo substitution on the indole-1-yl propanoic acid was not detailed, the high potency of related structures underscores the potential of this chemical class. For instance, certain 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives have demonstrated EC50 values in the nanomolar range in a nuclear factor of activated T-cells (NFAT) luciferase reporter assay. nih.gov
Interactive Data Table: GPR40 Agonistic Activity of Indole-5-propanoic Acid Analogs
| Compound | R | EC50 (nM) |
|---|---|---|
| 8h | 4-CH3 | 58.6 |
| 8i | 4-OCH3 | 37.8 |
| 8o | 3-F | 9.4 |
Data sourced from a study on novel GPR40 agonists. nih.gov The table showcases the half-maximal effective concentration (EC50) for stimulating GPR40 signaling.
GPR17: This receptor is implicated in myelin repair and is considered a target for neurological diseases. rsc.orgresearchgate.net A study on 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives identified potent GPR17 agonists. rsc.orgresearchgate.net Notably, the presence and position of halogen substituents on the indole ring were found to be critical for activity. A dibromo-substituted analog, 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid, was among the most potent synthetic GPR17 agonists identified, with an EC50 value of 202 nM in a calcium mobilization assay. rsc.orgresearchgate.net This finding suggests that a 6-bromo substitution is favorable for GPR17 agonism.
Interactive Data Table: GPR17 Agonistic Activity of Substituted Indole-3-propionic Acid Analogs
| Compound | Substitution | EC50 (nM) |
|---|---|---|
| 1a | 4,6-dichloro | 332 |
| 1b | 4,6-dibromo | 202 |
| 1h | 6-bromo | >10,000 |
| 1j | 6-iodo | 2,750 |
Data from a study on GPR17 agonists. rsc.orgresearchgate.net The table presents the EC50 values for inducing calcium mobilization in GPR17-expressing cells.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. nih.gov While direct evidence for the inhibition of EGFR by this compound is not available, numerous studies have highlighted the potential of indole derivatives as EGFR inhibitors. mdpi.com Theoretical studies involving docking and molecular dynamics have been conducted on di-indol-3-yl disulphides, which are structurally related to indole propanoic acids. nih.gov These studies have shown that derivatives with bromine or iodine substituents at the C-5 position of the indole moieties can form strong complexes within the ATP-binding site of EGFR tyrosine kinase. nih.gov This suggests that the 6-bromo substitution in this compound could contribute to favorable interactions with the EGFR active site, warranting further investigation of its inhibitory potential.
Transport Inhibitor Response 1 (TIR1) Auxin Receptor
The Transport Inhibitor Response 1 (TIR1) protein is a key receptor in the auxin signaling pathway in plants, which regulates numerous aspects of growth and development. nih.govmdpi.com The natural auxin, indole-3-acetic acid (IAA), is structurally very similar to indole-3-propionic acid (IPA). Recent research has demonstrated that IPA can directly bind to the TIR1/AFB-Aux/IAA co-receptor complex, thereby activating downstream auxin signaling pathways and modulating lateral root development in Arabidopsis thaliana. researchgate.net This binding mimics the action of IAA, promoting the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to their degradation and the activation of auxin-responsive genes. nih.govresearchgate.netnih.gov Given the structural similarity, it is highly plausible that this compound could also interact with the TIR1 receptor, potentially acting as an auxin agonist or antagonist.
Other Enzymes (e.g., GSK-3, Cytosolic Phospholipase A2)
The indole scaffold is present in a variety of enzyme inhibitors, and analogs of this compound are predicted to interact with several other key enzymes.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and bipolar disorder. nih.govnih.gov Several indole derivatives have been identified as potent GSK-3 inhibitors. nih.gov For example, indirubins, which are indole derivatives, are known to inhibit GSK-3. nih.gov While specific data for this compound is lacking, the general propensity for indole-containing molecules to inhibit GSK-3 suggests this as a potential target.
Cytosolic Phospholipase A2 (cPLA2): This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, a key step in the inflammatory cascade. A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been designed and evaluated as new inhibitors of cPLA2α. nih.gov The optimization of substituents on the indole core was found to be crucial for achieving potent inhibitory activity. nih.gov This indicates that the 3-(1H-indol-1-yl)propanoic acid scaffold is a viable starting point for the development of cPLA2 inhibitors.
Bacterial Topoisomerases and DNA Gyrase
Bacterial DNA gyrase and topoisomerases are essential enzymes for DNA replication and are well-established targets for antibiotics. There is evidence that indole and its derivatives can interact with these enzymes. In silico docking studies have predicted that indole can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govnih.gov Furthermore, while not a topoisomerase, the enzyme bacterial cystathionine (B15957) γ-lyase has been shown to be inhibited by 6-bromoindole (B116670) derivatives, which enhances the efficacy of antibiotics. nih.govnih.gov This demonstrates the potential for 6-bromoindole containing compounds to act as antibacterial agents through various mechanisms, including the potential inhibition of topoisomerases.
Cellular and Tissue-Specific Target Validation
The validation of a biological target's relevance in a cellular and tissue-specific context is a critical step in drug discovery. For analogs of this compound, this involves considering the expression patterns of their potential targets and evaluating their effects in relevant cell-based assays.
The potential for tissue-specific effects of these analogs is evident from the distinct expression profiles of their identified targets. For instance, GPR40 is highly expressed in pancreatic beta cells and enteroendocrine cells of the gastrointestinal tract. nih.govresearchgate.net Therefore, GPR40-mediated effects of these compounds would be expected to be most prominent in these tissues, influencing insulin and incretin (B1656795) secretion.
In contrast, EGFR is widely expressed across many tissues, including the skin, placenta, and various organs, and its expression is often upregulated in cancerous tissues. proteinatlas.orgnih.gov Consequently, any EGFR-inhibitory activity of this compound analogs could have broad effects, particularly in proliferating cells and tumors.
The validation of these targets at a cellular level would involve assays to measure downstream signaling events. For GPR40, this would include measuring changes in intracellular calcium or insulin secretion in pancreatic cell lines. For EGFR, assays would focus on the inhibition of receptor autophosphorylation and downstream signaling pathways like the MAPK/ERK pathway in cancer cell lines.
The discovery that indole derivatives can act as covalent inhibitors of other enzymes, such as GPX4 to induce ferroptosis in cancer cells, highlights the importance of cellular validation to uncover the precise mechanism of action. nih.gov Ultimately, the specific cellular and tissue-level effects of this compound and its analogs will be determined by the compound's affinity for its various potential targets and the expression levels of these targets in different cell types.
Studies in Pancreatic Beta-Cells for Insulin Secretion Modulation
While direct studies on this compound are not extensively documented in publicly available research, the broader class of indole propanoic acid derivatives has been investigated for its potential to modulate insulin secretion in pancreatic beta-cells. The G-protein coupled receptor 40 (GPR40) is a notable drug target for type 2 diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids. nih.gov
In this context, a series of indole-5-propanoic acid compounds were synthesized and evaluated for their agonistic activity on GPR40. nih.gov These studies, conducted in MIN-6 insulinoma cells, aimed to identify potent GPR40 agonists that could enhance insulin secretion. The general structure of the investigated indole-5-propanoic acid derivatives is presented in the table below.
| Compound | EC50 (nM) for GPR40 Agonism | Fold Increase in Insulin Secretion (at 17 mM glucose) |
|---|---|---|
| 8h | 58.6 | 1.4 |
| 8i | 37.8 | 1.7 |
| 8o | 9.4 | 1.6 |
| TAK875 (Reference) | Not Reported | 1.7 |
Data sourced from: SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. nih.gov
The results indicated that several of these indole propanoic acid analogs are potent GPR40 agonists, with compounds 8i and 8o demonstrating a significant increase in glucose-stimulated insulin secretion, comparable to the reference compound TAK875. nih.gov These findings suggest that the indole propanoic acid scaffold is a promising starting point for the development of new therapeutic agents for type 2 diabetes. While these compounds are not direct analogs of this compound, the research highlights the potential for modifications to the indole ring and propanoic acid side chain to influence insulin secretion pathways.
Investigations in Cancer Cell Lines for Antiproliferative Effects
The indole nucleus is a privileged scaffold in medicinal chemistry and is present in numerous natural and synthetic compounds with anticancer properties. unibo.it Halogenation, particularly bromination, of the indole ring has been explored as a strategy to enhance the antiproliferative activity of these compounds.
Research into various halogenated indole derivatives has demonstrated their potential as anticancer agents. For instance, studies on isatin (B1672199) derivatives have suggested that bromine substitution at the C5 or C6 position can lead to increased biological activity. nih.gov Furthermore, a series of 1,3,5-substituted indole derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines, with a 5-carboxamide derivative emerging as a potent inhibitor of HeLa cell growth at sub-micromolar concentrations. nih.gov
A study on indole-aryl-amide derivatives investigated their cytotoxic effects on a panel of cancer cell lines. unibo.it Some of these compounds exhibited significant activity against several tumor cell lines, with one compound showing noteworthy selectivity towards the HT29 malignant colon cell line, while not affecting healthy human intestinal cells. unibo.it This particular compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. unibo.it
The antiproliferative activities of some indole derivatives are summarized in the table below.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Brominated Isatin Derivatives | Various | Increased biological activity with C5 or C6 bromine substitution. | nih.gov |
| 1,3,5-Substituted Indole Derivative (5-carboxamide) | HeLa | Inhibition of cell growth at sub-micromolar concentrations. | nih.gov |
| Indole-Aryl-Amide Derivative (Compound 5) | HT29 (Colon) | Selective toxicity, cell cycle arrest at G1, and apoptosis induction. | unibo.it |
These findings collectively suggest that the this compound scaffold, which combines a bromo-indole core with a propanoic acid side chain, holds potential for the development of novel antiproliferative agents. The bromine at the 6-position, in particular, may contribute to enhanced cytotoxic activity against cancer cells.
Research in Immune Cells for Anti-inflammatory Responses
Analogs of this compound, specifically brominated indoles, have been investigated for their anti-inflammatory properties. Marine molluscs are a rich source of biologically active natural products, including brominated indoles, which have shown potential as anti-inflammatory agents. researchgate.net
A study involving bioassay-guided fractionation of extracts from the muricid Dicathais orbita identified brominated indoles with anti-inflammatory activity. researchgate.net The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) production in stimulated macrophage and fibroblast cell lines. researchgate.net
The research demonstrated that both hypobranchial gland and egg extracts containing brominated indoles significantly inhibited the production of NO. researchgate.net Furthermore, purified mono-brominated indole and isatin compounds showed significant inhibitory activity against NO, TNF-α, and PGE2. researchgate.net Notably, synthetic 6-bromoindole exhibited anti-inflammatory activity, suggesting that the specific functional group at other positions on the indole ring may not be critical for the inhibition of these inflammatory mediators. nih.gov The anti-inflammatory effects of these compounds were linked to the inhibition of the translocation of the pro-inflammatory signaling molecule, nuclear factor kappa B (NF-κB). nih.govresearchgate.net
Another study evaluated the anti-inflammatory activities of hybrid molecules containing indole and imidazolidine (B613845) nuclei. nih.gov The compound 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov
| Compound/Extract | Cell Line/Model | Inhibited Inflammatory Mediators | Mechanism of Action |
|---|---|---|---|
| Dicathais orbita Extracts (containing brominated indoles) | RAW264.7 Macrophages, 3T3 Fibroblasts | NO, TNF-α, PGE2 | Inhibition of NF-κB translocation |
| 6-Bromoindole | RAW264.7 Macrophages | NO, TNF-α, PGE2 | Inhibition of NF-κB translocation |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Animal models of inflammation | Leukocyte migration, TNF-α, IL-1β | Modulation of the immune system |
Data sourced from: Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc nih.govresearchgate.net and Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. nih.gov
These studies provide a strong rationale for investigating this compound and its analogs as potential anti-inflammatory agents, with a likely mechanism involving the inhibition of the NF-κB signaling pathway in immune cells.
Microbiota-Host Interactions and Neural Targets
The gut microbiota produces a vast array of metabolites that can influence host physiology, including neural function. nih.gov Indole-3-propionic acid (IPA), a close structural analog of this compound (differing in the position of the propanoic acid side chain and the absence of bromine), is a well-studied metabolite produced by the gut microbiota from tryptophan. mdpi.comfrontiersin.org IPA has been shown to have a variety of beneficial effects on the host, including anti-inflammatory and antioxidant properties. nih.govresearchgate.net
IPA can cross the blood-brain barrier and has been implicated in neuroprotection. mdpi.com Its protective roles in models of neurodegenerative diseases have been noted. nih.gov The biological effects of IPA are multifaceted, including the improvement of gut-blood barrier function and protection against oxidative stress. nih.gov
The potential for IPA and its analogs to act on neural targets is an active area of research. For instance, IPA has been shown to have a protective role in neurodegenerative disease models. nih.gov Furthermore, short-chain fatty acids, another class of gut microbial metabolites, are known to influence neuronal function by modulating the levels of neurotransmitters and neurotrophic factors. nih.gov
Given the structural similarity of this compound to IPA, it is plausible that it could also participate in microbiota-host interactions and have effects on neural targets. The presence of the bromine atom could potentially alter its metabolic stability, distribution, and interaction with biological targets compared to IPA.
| Biological Effect | Observed Outcome | Potential Relevance to Neural Function |
|---|---|---|
| Anti-inflammatory Activity | Limits inflammation. nih.gov | Neuroinflammation is a key factor in many neurological disorders. |
| Antioxidant Activity | Protects against oxidative stress and lipid peroxidation. nih.gov | Oxidative stress is implicated in neuronal damage and neurodegeneration. |
| Gut-Blood Barrier Enhancement | Improves barrier properties. nih.gov | A compromised gut-brain axis is linked to neurological conditions. |
| Neuroprotection | Shows a protective role in neurodegenerative disease models. nih.gov | Directly suggests a role in maintaining neuronal health. |
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's molecular target. sciltp.com This target-agnostic method is particularly useful for identifying first-in-class medicines. targetmol.com Once a hit compound is identified through phenotypic screening, the subsequent challenge is target deconvolution, which is the process of identifying the molecular target(s) responsible for the observed phenotype. nih.gov
For indole derivatives, phenotypic screening has been successfully employed to identify compounds with interesting biological activities. For example, a phenotypic screen of a series of 1,3,5-substituted indole derivatives led to the identification of a potent antiproliferative compound. nih.gov Subsequent target deconvolution efforts, using a combination of inverse virtual screening and ligand-based shape similarity studies, identified this compound as a multi-target kinase inhibitor. nih.gov
Various strategies can be employed for the target deconvolution of hits from phenotypic screens. These can be broadly categorized as follows:
In silico and Computational Approaches: These methods use the structure of the hit compound to predict potential protein targets. Techniques include inverse virtual screening, where the compound is docked against a library of protein structures, and ligand-based similarity searches to find known drugs or tool compounds with similar structures and known targets. nih.gov
Biochemical and Proteomic Methods: These approaches involve directly identifying the binding partners of the hit compound. This can include affinity chromatography, where the compound is immobilized and used to pull down its binding partners from cell lysates, followed by mass spectrometry to identify the proteins.
Genetic and Molecular Biology Techniques: These methods aim to identify genes that, when their expression is altered, mimic or reverse the phenotype of the compound. This can involve techniques like RNA interference (RNAi) or CRISPR-Cas9 screening.
In the context of this compound and its analogs, a phenotypic screening campaign could be designed to identify compounds that, for example, enhance insulin secretion, inhibit cancer cell growth, or suppress inflammatory responses. Following the identification of active compounds, a combination of the above target deconvolution strategies would be necessary to elucidate their mechanism of action.
Future Perspectives and Unexplored Research Avenues for 3 6 Bromo 1h Indol 1 Yl Propanoic Acid
Development of Novel Synthetic Routes for Enhanced Yields and Purity
While the synthesis of indole (B1671886) derivatives is well-established, developing a highly efficient, scalable, and pure synthesis for 3-(6-bromo-1H-indol-1-yl)propanoic acid is a critical first step for extensive research. A common route involves the N-alkylation of 6-bromoindole (B116670). Future research could focus on optimizing this reaction to improve yield and purity, which are crucial for reliable biological testing.
One promising approach is the Michael addition of 6-bromoindole to an acrylate (B77674) ester, followed by hydrolysis. This two-step, one-pot synthesis could be optimized by exploring various catalysts and reaction conditions.
Table 1: Hypothetical Optimization of Michael Addition for Synthesis of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 12 | 65 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 8 | 72 |
| 3 | DBU | THF | 60 | 6 | 85 |
| 4 | TBAF | DMSO | 40 | 10 | 78 |
Further research into solid-phase synthesis or flow chemistry could lead to even more efficient and automated production of this key intermediate.
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening
A systematic exploration of the structure-activity relationship (SAR) of this compound is essential to identify derivatives with enhanced potency and selectivity. Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful platform for this purpose.
Future SAR studies could focus on three key areas of the molecule:
The Indole Ring: Substitution at other positions of the indole ring could modulate electronic properties and steric interactions.
The Propanoic Acid Side Chain: The length and branching of the alkyl chain, as well as the nature of the acidic group, could be varied.
The Bromine Atom: Replacement of the bromine with other halogens or functional groups could fine-tune the molecule's activity.
Table 2: Proposed Modifications for SAR Studies of this compound Derivatives
| Modification Site | Proposed Substituents | Rationale |
| Indole Ring (C2, C3, C4, C5, C7) | -CH₃, -OCH₃, -F, -Cl, -CN | Modulate lipophilicity and electronic properties |
| Propanoic Acid Chain | Ethanoic acid, Butanoic acid, Isobutyric acid | Alter chain length and steric bulk |
| Carboxylic Acid Group | Tetrazole, Phosphonic acid, Sulfonic acid | Bioisosteric replacement to improve metabolic stability |
| Bromine Atom (C6) | -F, -Cl, -I, -CF₃, -OCH₃ | Investigate the role of halogen bonding and electron-withdrawing/donating effects |
The resulting library of compounds could then be screened against a panel of biological targets to identify promising leads.
Deepening Mechanistic Understanding at the Molecular Level
A thorough understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Once a primary biological target is identified, a combination of experimental and computational techniques can be employed.
Future mechanistic studies could involve:
X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its target protein.
Molecular Docking and Molecular Dynamics Simulations: To predict binding modes and rationalize SAR data.
Biophysical Techniques: Such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamics.
These studies would provide invaluable insights into the key interactions driving biological activity and guide the design of next-generation compounds.
Exploration of Additional Therapeutic and Agrochemical Applications
While related 6-bromoindole derivatives have shown promise as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), suggesting a potential role as antibiotic adjuvants, the therapeutic and agrochemical potential of this compound is likely much broader. nih.govresearchgate.netnih.gov The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of activities. mdpi.com
Future research should explore other potential applications, including:
Anticancer Agents: Many indole derivatives have shown potent anticancer activity by targeting various signaling pathways. mdpi.com
Antiviral Agents: The indole nucleus is present in several antiviral drugs.
Herbicides and Pesticides: The unique structural features of this compound may lend themselves to the development of novel agrochemicals.
Screening against a diverse range of targets, including kinases, proteases, and G-protein coupled receptors, could uncover novel and unexpected biological activities.
Integration of Omics Technologies for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.gov These high-throughput techniques can provide a comprehensive snapshot of the molecular changes induced by the compound in a biological system. nih.gov
Future research in this area could include:
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns.
Proteomics: To analyze alterations in protein levels and post-translational modifications.
Metabolomics: To profile changes in the cellular metabolome.
Table 3: Potential Applications of Omics Technologies in the Study of this compound
| Omics Technology | Biological Information Gained | Potential Insights |
| Transcriptomics | Differential gene expression | Identification of affected cellular pathways and potential off-target effects |
| Proteomics | Changes in protein abundance and modifications | Elucidation of the mechanism of action and identification of biomarkers |
| Metabolomics | Alterations in metabolic pathways | Understanding of the compound's impact on cellular metabolism and energy production |
By integrating these multi-omics datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for efficacy and toxicity, and uncover new therapeutic or agrochemical applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(6-bromo-1H-indol-1-yl)propanoic acid, and how can intermediates be characterized?
- Methodology : Begin with indole bromination at the 6-position using electrophilic substitution (e.g., NBS in DMF) . Couple the brominated indole to a propanoic acid backbone via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides). Protect the carboxylic acid group during synthesis using tert-butyl esters to avoid side reactions. Intermediate characterization should include - and -NMR to confirm regioselectivity and MS for molecular weight validation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Confirm identity via high-resolution mass spectrometry (HRMS) and FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for similar indole derivatives .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : Employ LC-MS/MS with a C18 column and negative ionization mode. Use deuterated analogs (e.g., -labeled propanoic acid) as internal standards. Calibrate with spiked plasma/serum samples (linear range: 1–1000 ng/mL, LOD: 0.3 ng/mL) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s metabolic stability in vivo?
- Methodology : Conduct metabolic profiling using -radiolabeled compound in murine models. Identify phase I (oxidation, dehalogenation) and phase II (glucuronidation, sulfation) metabolites via LC-radiochromatography and HRMS. Compare with non-brominated analogs (e.g., 3-indolepropionic acid) to isolate bromine-specific effects .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts)?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, a deshielded proton near the bromine may indicate steric hindrance or π-stacking. Cross-validate with computational methods (DFT calculations for chemical shift prediction) .
Q. How can researchers investigate its interaction with enzymes like cytochrome P450?
- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity (). Perform docking studies (AutoDock Vina) with CYP3A4 homology models. Validate predictions via site-directed mutagenesis of key residues (e.g., heme-binding regions) .
Q. What experimental design optimizes synthetic yield while minimizing byproducts?
- Methodology : Apply design of experiments (DoE) to variables like temperature, catalyst loading (e.g., Pd(PPh)), and reaction time. Use response surface modeling (RSM) to identify optimal conditions. Monitor byproducts via GC-MS and adjust protecting groups (e.g., Fmoc for amine intermediates) to suppress side reactions .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
